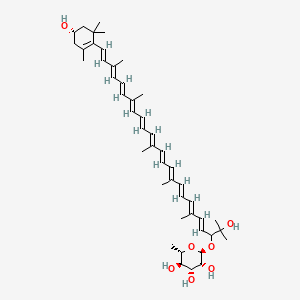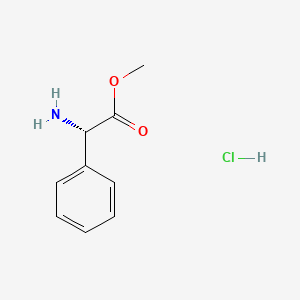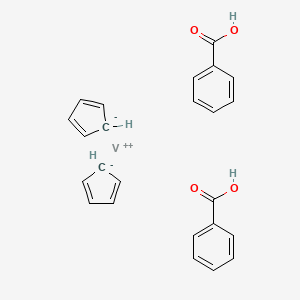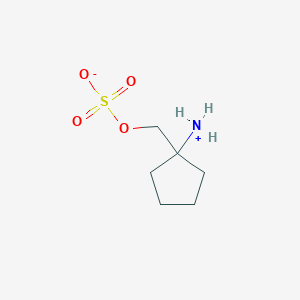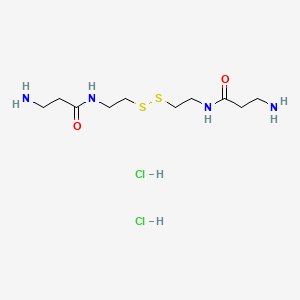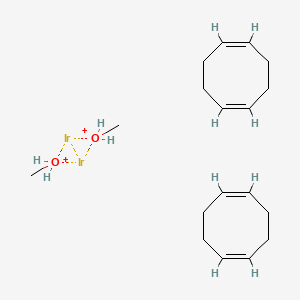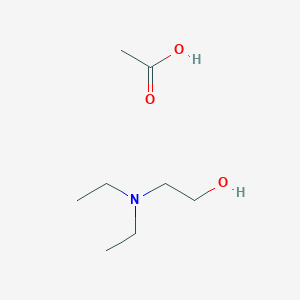
CHROMIUM CARBIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Chromium carbides are synthesized through several methods, including mechanical-thermal synthesis, where metallic chromium and carbon (graphite) are milled and heat-treated, producing Cr3C2 and Cr7C3 carbides (Cintho, Favilla, & Capocchi, 2007). Other methods involve low-temperature salt flux synthesis to access multiple chromium carbide phases including Cr3C2, Cr7C3, Cr23C6, Cr2C, and CrC, showcasing the diversity of crystal structures achievable (Schmuecker, Clouser, Kraus, & Leonard, 2017).
Molecular Structure Analysis
The molecular structure of chromium carbide varies with its synthesis method and the specific phase of the carbide. The existence of multiple crystalline forms, such as hexagonal Cr2C and rocksalt CrC, demonstrates the complex nature of chromium carbide's molecular structure. Advanced synthesis techniques allow for the exploration of these rare phases and their potential applications in catalysis and other fields.
Chemical Reactions and Properties
Chromium carbides participate in various chemical reactions, especially during their synthesis, where the carbon content and synthesis conditions determine the specific carbide phase formed. These carbides exhibit remarkable chemical stability and resistance to corrosion, which is crucial for their application in aggressive environments.
Physical Properties Analysis
The physical properties of chromium carbide, such as hardness, density, and melting point, are influenced by the specific carbide phase and the synthesis method. For example, Cr3C2 powders synthesized via microwave heating exhibit good dispersion and spherical particle morphology, indicative of their potential for uniform coating applications (Zhao, Chen, Wang, & Zheng, 2015).
科学的研究の応用
Enhanced Mechanical Properties
Chromium carbide, particularly when combined with carbon nanotubes (CNTs), has shown remarkable mechanical properties. The incorporation of CNTs in chromium carbide coatings via plasma spraying significantly enhances both hardness and wear resistance. The reinforcement with CNTs increases the hardness of the coating by 40% and reduces the wear rate by almost 45-50%. This improvement is attributed to the deformation resistance offered by CNTs under indentation, making chromium carbide–CNT nanocomposites highly suitable for tribological applications in high-temperature environments requiring high wear resistance and hardness (Singh et al., 2009).
Nanorod-like Structures and Thermal Annealing
Chromium carbide's potential in forming nanorod-like structures through the thermal annealing of Cr films has been explored, considering its superior electrical and magnetic properties. This process contributes to the development of one-dimensional nanostructures, which are particularly attractive due to their unique optical, magnetic, and electronic properties. The thermal annealing of Cr films presents a novel and simple synthetic route for creating one-dimensional nanostructures without the need for complex apparatus or techniques, offering promising potential for future applications (Hyoun-woo Kim et al., 2006).
Preparation of Hepta Chromium Carbide
Hepta chromium carbide (Cr7C3) has versatile industrial applications, including wear-resistant coatings and catalysts. The carbothermic reduction of Cr2O3 is an optimized process for producing hepta chromium carbide, involving the blending of the oxide and petroleum coke, compaction of the blend, and heating under dynamic vacuum. This method has been extensively studied, and the resulting carbide's phase identification, content analysis, and surface morphology have been thoroughly characterized, demonstrating its industrial relevance and versatility (Rajagopalan et al., 2000).
Electrochemical Applications
The synthesis of various chromium carbide phases, including rare phases like rocksalt CrC and hexagonal Cr2C, through a low-temperature salt flux method, has been studied. These carbides exhibit promising electrocatalytic activity for the hydrogen evolution reaction (HER), an essential process in renewable energy technologies. The easy synthesis and separation of these unique phases mark a significant advancement in the development of renewable energy catalysts and their potential applications in energy conversion and storage (Schmuecker et al., 2017).
Safety And Hazards
将来の方向性
特性
CAS番号 |
12105-81-6 |
|---|---|
製品名 |
CHROMIUM CARBIDE |
分子式 |
Cr3C2 |
分子量 |
180.01 |
同義語 |
Einecs 235-160-2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



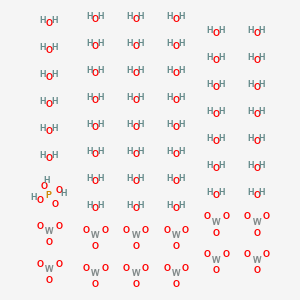
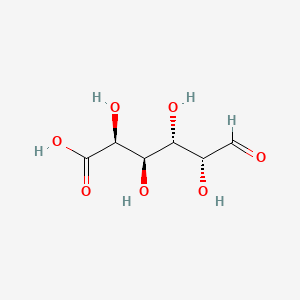
![2-Naphthalenol, 1-[(2-hydroxy-5-nitrophenyl)azo]-](/img/structure/B1143595.png)
